An In-depth Technical Guide to 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9)
An In-depth Technical Guide to 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9)
Disclaimer: Direct experimental data for 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9) is not extensively available in peer-reviewed literature or commercial databases as of the last update. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. All protocols and properties should be considered predictive and require experimental validation.
Introduction: Unveiling a Scaffold of Potential
2-Amino-4-chloro-5-methoxybenzamide is a substituted aromatic amide belonging to the 2-aminobenzamide (anthranilamide) class of compounds. The strategic placement of its functional groups—an amino group ortho to the amide, a chloro atom, and a methoxy group—creates a unique electronic and steric profile. The 2-aminobenzamide core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active molecules.[1][2] This structural motif is known to act as a zinc-binding group, a key feature in molecules that target metalloenzymes such as histone deacetylases (HDACs).[1][3]
The chloro and methoxy substituents further modulate the molecule's properties. The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, have opposing electronic effects that can fine-tune the reactivity of the aromatic ring and the pKa of the amino group.[4] These substituents also influence lipophilicity and the potential for specific interactions with biological targets, making this compound a compelling candidate for library synthesis and lead optimization in drug discovery programs.[4] This guide provides a comprehensive technical overview, including predicted properties, a plausible synthetic route, and a discussion of its potential applications based on its structural heritage.
Physicochemical and Spectroscopic Profile
While experimental data is scarce, the physicochemical properties and spectroscopic characteristics of 2-Amino-4-chloro-5-methoxybenzamide can be predicted with a high degree of confidence based on its structure.
Predicted Physicochemical Properties
| Property | Predicted Value |
| CAS Number | 1631058-51-9 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | Expected to be an off-white to light-yellow solid |
| Solubility | Predicted to be soluble in DMSO, DMF, and methanol; sparingly soluble in water |
| LogP (Predicted) | ~1.5 - 2.0 |
| pKa (Amino Group, Predicted) | ~2.5 - 3.5 |
Predicted Spectroscopic Data
The characterization of 2-Amino-4-chloro-5-methoxybenzamide would rely on standard spectroscopic techniques. The expected data are outlined below, providing a benchmark for experimental validation.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two singlets in the aromatic region (~6.5-7.5 ppm), one for the proton at C6 and one for the proton at C3. - Amine Protons (NH₂): A broad singlet (~4.5-5.5 ppm), exchangeable with D₂O. - Amide Protons (CONH₂): Two distinct broad singlets (~7.0-8.0 ppm), due to hindered rotation around the C-N bond. - Methoxy Protons (OCH₃): A sharp singlet (~3.8-4.0 ppm) integrating to 3H. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~168-172 ppm). - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm), with carbons attached to heteroatoms (Cl, O, N) showing characteristic shifts. - Methoxy Carbon (OCH₃): A signal around 56-58 ppm.[5] |
| FT-IR (KBr, cm⁻¹) | - N-H Stretching (Amine & Amide): Broad absorptions in the 3200-3500 cm⁻¹ region. - C=O Stretching (Amide I): A strong, sharp absorption around 1640-1670 cm⁻¹. - N-H Bending (Amide II): An absorption around 1600-1640 cm⁻¹. - C-O Stretching (Aryl Ether): A strong absorption around 1250 cm⁻¹. - C-Cl Stretching: An absorption in the fingerprint region, typically 700-800 cm⁻¹.[6] |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 201.04 |
Proposed Synthesis and Methodology
A robust and logical synthetic pathway is crucial for accessing this molecule for research purposes. The following multi-step synthesis is proposed, starting from the commercially available 4-chloro-5-methoxy-2-nitrobenzoic acid. This route leverages well-established and reliable chemical transformations.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2-Amino-4-chloro-5-methoxybenzamide.
Step-by-Step Experimental Protocol
Causality and Self-Validation: This protocol is designed as a self-validating system. Each step includes a rationale for the chosen reagents and conditions, along with methods for monitoring progress and characterizing the product, ensuring the integrity of the synthetic process.
Step 1: Synthesis of 4-chloro-5-methoxy-2-nitrobenzamide (Intermediate I)
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Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. A two-step, one-pot procedure via an acid chloride intermediate is highly efficient. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, producing volatile byproducts (SO₂ and HCl) that are easily removed. The subsequent reaction with ammonium hydroxide provides the primary amide.
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Protocol:
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To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methoxy-2-nitrobenzoic acid (10.0 g, 43.2 mmol).
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Under a nitrogen atmosphere in a fume hood, carefully add thionyl chloride (20 mL, 275 mmol).
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Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The solid will dissolve as the reaction proceeds.
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Validation Point: Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid and formation of the methyl ester.
-
Once complete, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
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Cool the resulting crude acid chloride in an ice bath (0°C).
-
Slowly and carefully add concentrated ammonium hydroxide (28% NH₃ in H₂O, 100 mL) dropwise with vigorous stirring. Caution: This is a highly exothermic reaction. Maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether to aid in drying.
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Dry the solid under vacuum to yield 4-chloro-5-methoxy-2-nitrobenzamide.
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Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and MS.
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Step 2: Synthesis of 2-Amino-4-chloro-5-methoxybenzamide (Target Molecule)
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Rationale: The reduction of an aromatic nitro group to an amine is a critical step. The Béchamp reduction, using iron powder in the presence of an electrolyte like ammonium chloride, is a classic, cost-effective, and highly effective method.[7] It is generally selective for the nitro group, leaving the amide and other functional groups intact under these conditions.
-
Protocol:
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To a 500 mL round-bottom flask, add 4-chloro-5-methoxy-2-nitrobenzamide (from Step 1, e.g., 8.0 g, 34.7 mmol), ethanol (150 mL), and water (50 mL).
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Add ammonium chloride (1.8 g, 33.6 mmol) and iron powder (11.6 g, 208 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 85°C) with vigorous stirring.
-
Validation Point: Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting material spot and the appearance of a new, more polar product spot (which should be UV active and may stain with ninhydrin). The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution may contain the product. Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 2-Amino-4-chloro-5-methoxybenzamide.
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Final Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
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Potential Applications in Research and Drug Development
The structural motifs within 2-Amino-4-chloro-5-methoxybenzamide suggest several promising avenues for investigation in drug discovery and chemical biology.
Signaling Pathways and Therapeutic Targets
Caption: Potential therapeutic applications based on the core scaffold.
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Histone Deacetylase (HDAC) Inhibition: The o-aminobenzamide scaffold is a well-established pharmacophore for HDAC inhibitors.[1][2] These enzymes are critical in epigenetic regulation and are validated targets for cancer therapy. This compound could serve as a starting point for developing novel HDAC inhibitors, where the chloro and methoxy groups can be used to tune isoform selectivity and potency.[3]
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Antithrombotic Agents: Several 2-aminobenzamide derivatives have been identified as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[8] The specific substitution pattern of this molecule could offer a unique binding mode within the enzyme's active site, potentially leading to the development of novel oral anticoagulants with improved safety profiles.
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Kinase Inhibition: Benzamide derivatives have been explored as inhibitors of various protein kinases.[1] The chloro and methoxy groups can form specific hydrogen bonds or halogen bonds within the ATP-binding pocket of kinases, making this compound a valuable building block for synthesizing kinase-focused libraries.
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Antimicrobial and Other Activities: The broader class of substituted benzamides has shown a wide range of biological activities, including antimicrobial and antifungal properties.[9] This compound could be screened against various pathogens to identify new lead structures.
Safety and Handling
As an aromatic amine and chlorinated compound, 2-Amino-4-chloro-5-methoxybenzamide should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Aromatic amines can be toxic and may be absorbed through the skin.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Aromatic amides and their potential degradation products (primary aromatic amines) should be treated as hazardous waste.[13]
Conclusion
While direct experimental data on 2-Amino-4-chloro-5-methoxybenzamide (CAS 1631058-51-9) is limited, its chemical structure places it firmly within a class of compounds of high interest to the pharmaceutical and chemical biology communities. Its 2-aminobenzamide core offers a proven scaffold for targeting important enzymes like HDACs and Factor Xa. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization, empowering researchers to explore its full potential. Future work should focus on the experimental validation of the proposed synthetic route, a thorough characterization of its physicochemical properties, and its evaluation in relevant biological assays to unlock its therapeutic promise.
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Al-Masoudi, N. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2291. Available at: [Link]
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